
5-Amino-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-phenylpentanoic acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pentanoic acid, where an amino group and a phenyl group are attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-phenylpentanoic acid typically involves the reaction of phenylacetonitrile with ethyl acrylate, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and acidic or basic conditions for hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-5-phenylpentanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols.
Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpentanoic acid or phenylpentanone.
Reduction: Formation of phenylpentanol or phenylpentylamine.
Substitution: Formation of various substituted phenylpentanoic acids depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Amino-5-phenylpentanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Amino-5-phenylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of various metabolites. The pathways involved may include transamination and decarboxylation reactions .
Comparison with Similar Compounds
- 5-Phenylvaleric acid
- Benzenepentanoic acid
- Phenylvaleric acid
- δ-Phenylvaleric acid
Comparison: 5-Amino-5-phenylpentanoic acid is unique due to the presence of both an amino group and a phenyl group on the pentanoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the presence of the amino group enhances its solubility in water and its reactivity in biological systems .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-amino-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) |
InChI Key |
ZJNFPTDVGIVNDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


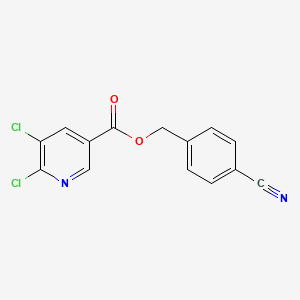
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
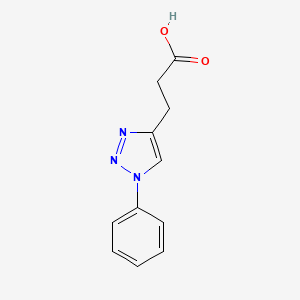
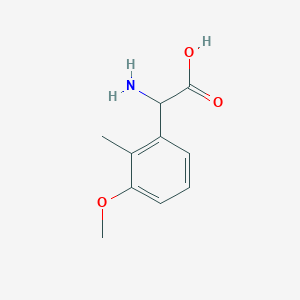
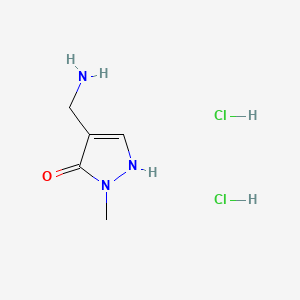
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
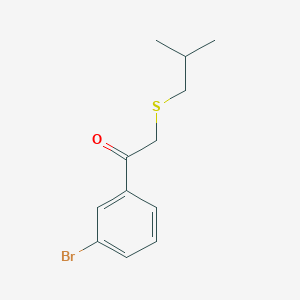
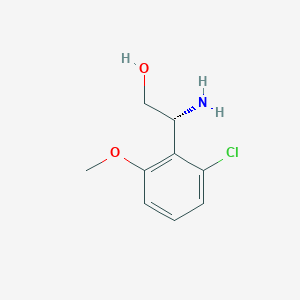

![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
